![molecular formula C14H10O2 B14749634 2H,10H-Fluoreno[1,2-D][1,3]dioxole CAS No. 240-12-0](/img/structure/B14749634.png)
2H,10H-Fluoreno[1,2-D][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,10H-Fluoreno[1,2-D][1,3]dioxole: is a heterocyclic compound that features a fused ring system combining fluorene and dioxole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,10H-Fluoreno[1,2-D][1,3]dioxole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene derivatives with dioxole precursors in the presence of a catalyst can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2H,10H-Fluoreno[1,2-D][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2H,10H-Fluoreno[1,2-D][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-seizure and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with unique optical properties.
Mechanism of Action
The mechanism of action of 2H,10H-Fluoreno[1,2-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with receptors or enzymes, leading to modulation of cellular processes. Detailed studies have shown that it can affect pathways related to seizure activity and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 10H-Fluoreno[1,2-d]-1,3-dioxole
- 1,3-Dioxolo-chromeno derivatives
Uniqueness
2H,10H-Fluoreno[1,2-D][1,3]dioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
240-12-0 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
10H-indeno[1,2-g][1,3]benzodioxole |
InChI |
InChI=1S/C14H10O2/c1-2-4-10-9(3-1)7-12-11(10)5-6-13-14(12)16-8-15-13/h1-6H,7-8H2 |
InChI Key |
JUFBITLPRIHOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


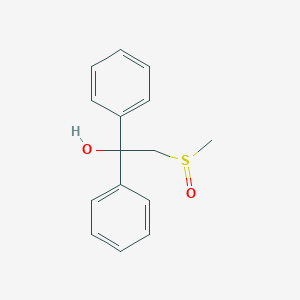
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

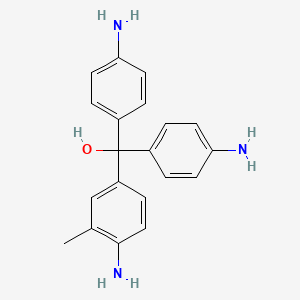
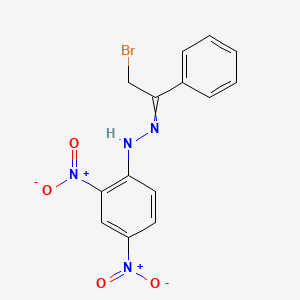

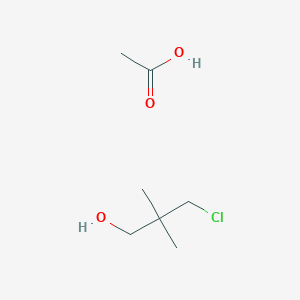
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
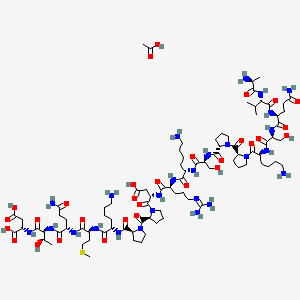


![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
